1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

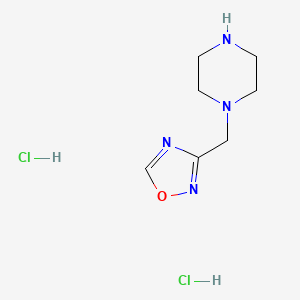

The systematic nomenclature of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. According to PubChem database records, the compound is officially designated as 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole dihydrochloride, which represents the preferred systematic name based on the oxadiazole core structure. The molecular formula C₇H₁₄Cl₂N₄O indicates the presence of seven carbon atoms, fourteen hydrogen atoms, two chlorine atoms as counterions, four nitrogen atoms, and one oxygen atom within the heterocyclic framework. The compound is registered under Chemical Abstracts Service number 1258639-75-6 and possesses a molecular weight of 241.12 grams per mole as calculated by computational methods.

The structural analysis reveals that the compound consists of a 1,2,4-oxadiazole ring system connected via a methylene linker to a piperazine moiety. The oxadiazole ring contains nitrogen atoms at positions 1, 2, and 4, with oxygen occupying position 3 in the five-membered heterocycle. The piperazine component features a saturated six-membered ring containing two nitrogen atoms in the 1,4-positions, which exists in the protonated form due to the presence of two hydrochloride counterions. The International Chemical Identifier key for this compound is ZOTKGVGEWSZYAP-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications.

The simplified molecular-input line-entry system representation of the compound is recorded as C1CN(CCN1)CC2=NOC=N2.Cl.Cl, which clearly illustrates the connectivity between the piperazine and oxadiazole rings through the methylene bridge. This notation system allows for precise structural communication in digital databases and computational chemistry applications. The presence of two discrete chloride ions in the crystal lattice provides charge balance for the doubly protonated piperazine system, resulting in a stable crystalline salt form that enhances the compound's handling properties and storage stability.

Properties

CAS No. |

1258639-75-6 |

|---|---|

Molecular Formula |

C7H13ClN4O |

Molecular Weight |

204.66 g/mol |

IUPAC Name |

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H |

InChI Key |

HSNJKPMOPDTMCP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CC2=NOC=N2.Cl.Cl |

Canonical SMILES |

C1CN(CCN1)CC2=NOC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

Classical Method : Amidoximes react with acyl chlorides or activated carboxylic acid esters under basic or catalytic conditions to form the 1,2,4-oxadiazole ring. Early methods, such as those by Tiemann and Krüger, used amidoximes with acyl chlorides but suffered from moderate yields and purification difficulties.

Catalyst Improvements : Use of catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improves yields and reaction rates. Microwave irradiation (MWI) has been employed to significantly shorten reaction times and increase yields, making the process more efficient and environmentally friendly.

One-Pot Synthesis : Recent advances include one-pot methods where amidoximes and methyl or ethyl esters of carboxylic acids react in superbase media (e.g., NaOH/DMSO) at room temperature, simplifying the synthesis and purification steps. Yields vary from moderate to excellent (11–90%) depending on substituents and reaction conditions.

Vilsmeier Reagent Activation : Another one-pot approach involves activating the carboxylic acid group with Vilsmeier reagent, which facilitates cyclization with amidoximes, yielding 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields (61–93%) with straightforward purification.

1,3-Dipolar Cycloaddition Method

- This method involves cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. While conceptually attractive, it generally suffers from low yields, long reaction times, and requires expensive catalysts such as platinum(IV). The method also faces challenges due to side reactions and poor solubility of starting materials.

Specific Preparation of 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine Dihydrochloride

The synthesis of this compound typically follows these key steps:

Synthesis of 3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole Core

Step 1: Preparation of Amidoxime Intermediate

Starting from the appropriate nitrile precursor, hydroxylamine hydrochloride is reacted under basic conditions to form the corresponding amidoxime.Step 2: Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., methyl or ethyl ester) in the presence of a base or coupling reagent, or under microwave irradiation, to form the 1,2,4-oxadiazole ring.Step 3: Introduction of Piperazine Moiety

The piperazine ring is attached via nucleophilic substitution or alkylation at the methylene position adjacent to the oxadiazole ring. This can be achieved by reacting a halomethyl-oxadiazole intermediate with piperazine.Step 4: Formation of Dihydrochloride Salt

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Reaction Conditions and Catalysts

Common solvents include dichloromethane, dimethyl sulfoxide (DMSO), or acetonitrile.

Bases such as pyridine, triethylamine, or sodium hydroxide are used depending on the step.

Microwave irradiation is often employed to reduce reaction times and improve yields.

Coupling reagents like EDC, DCC, or CDI may be used to activate carboxylic acid derivatives.

Comparative Data on Preparation Methods

| Method | Starting Materials | Catalyst/Base | Reaction Time | Yield (%) | Purification Complexity | Notes |

|---|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | Amidoxime, Acyl chloride | Pyridine/TBAF | Several hours | Moderate (40-70) | Moderate | Early method; moderate yields, purification challenges |

| Amidoxime + Ester (Superbase) | Amidoxime, Methyl/Ethyl ester | NaOH/DMSO | 4–24 hours | 11–90 | Simple | One-pot, room temp; sensitive to –OH/–NH2 groups |

| Amidoxime + Acid + Vilsmeier | Amidoxime, Carboxylic acid | Vilsmeier reagent | Few hours | 61–93 | Simple | One-pot; good yields and purification |

| 1,3-Dipolar Cycloaddition | Nitrile, Nitrile oxide | Pt(IV) catalyst | Up to 72 hours | Low | Difficult | Expensive catalyst; low yields |

| Microwave-Assisted Cyclization | Amidoxime, Acyl chloride/ester | NH4F/Al2O3, K2CO3 | Minutes | High | Simple | Environmentally friendly, short reaction time |

| Photoredox Catalysis | Disubstituted azirines, Nitrosoarenes | Organic dye catalyst | Hours | Moderate (35-50) | Moderate | Green chemistry; moderate yields |

Research Findings and Notes

Microwave-assisted methods represent a significant advancement by drastically reducing reaction times and improving yields while minimizing solvent use, aligning with green chemistry principles.

One-pot synthesis approaches, especially those employing superbase media or Vilsmeier reagent activation, offer operational simplicity and scalability, which are advantageous for industrial applications.

The presence of active functional groups such as hydroxyl or amino groups in starting materials can interfere with cyclization, requiring careful selection or protection strategies.

The piperazine moiety is typically introduced after oxadiazole ring formation to avoid side reactions and ensure regioselectivity.

Formation of the dihydrochloride salt enhances compound stability and solubility, which is critical for biological testing and pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole or piperazine rings .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell signaling pathways.

- Case Study : A study evaluated the compound's efficacy against drug-resistant cancer cells, revealing that it could effectively induce cell death in resistant breast cancer models. This suggests its potential as a treatment option for patients with limited therapeutic alternatives .

Neuroprotective Effects

The compound’s ability to cross the blood-brain barrier indicates potential neuroprotective effects. It has been investigated for its role in mitigating neurodegenerative diseases such as Alzheimer's disease.

- Mechanism : The inhibition of beta-secretase enzymes (BACE1 and BACE2) by the compound contributes to reduced amyloid plaque formation, a hallmark of Alzheimer's pathology .

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. This makes it a candidate for further development as an antimicrobial agent.

- Research Findings : The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .

Synthesis and Development

The synthesis of this compound typically involves multi-step chemical reactions that construct the oxadiazole ring and attach it to the piperazine scaffold. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Summary of Biological Activities

Mechanism of Action

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride can be compared with other similar compounds, such as:

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties and reactivity.

Piperazine derivatives: Compounds containing the piperazine ring, which are commonly used in pharmaceuticals and agrochemicals.

Uniqueness: The uniqueness of this compound lies in its combination of the oxadiazole and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Comparison with Similar Compounds

Heterocyclic Piperazine Derivatives

Key Observations :

NMR Spectral Data

Insight : The deshielding of piperazine protons in dihydrochloride salts (δ ~3.59) compared to free piperazine (δ ~2.74) confirms protonation . Oxadiazole carbons are expected near δ 160–165, similar to triazole derivatives .

Biological Activity

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride is a compound featuring a piperazine moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The structure of this compound includes a piperazine ring connected to an oxadiazole unit. The synthesis typically involves reactions that create the oxadiazole core, followed by functionalization with piperazine derivatives. Various synthetic routes have been explored to optimize yields and biological activity.

Anticancer Activity

Numerous studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives containing the oxadiazole nucleus have shown inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 15.63 |

| 2 | A549 | 10.38 |

| 3 | HeLa | 12.00 |

These compounds often induce apoptosis through mechanisms such as the activation of caspases and modulation of p53 expression levels . The activity of this compound specifically has been linked to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticonvulsant Activity

Research has highlighted the anticonvulsant potential of oxadiazole derivatives. In vivo studies have shown that certain derivatives can reduce seizure frequency in animal models, suggesting a neuroprotective effect . The specific mechanism may involve modulation of neurotransmitter systems or ion channels.

The biological activity of this compound is attributed to the presence of the oxadiazole moiety, which can interact with nucleophilic centers in biological systems. This interaction may lead to the inhibition of key enzymes involved in cancer progression and microbial resistance .

Case Studies

Several case studies illustrate the efficacy of oxadiazole derivatives:

- Study on Anticancer Activity : A series of 1,2,4-oxadiazole derivatives were tested against multiple cancer cell lines. One derivative exhibited an IC50 value comparable to established chemotherapeutics like Tamoxifen .

- Antimicrobial Evaluation : A study assessed the antibacterial effects of various oxadiazole derivatives against clinical isolates and found promising results with specific compounds showing significant inhibition zones in agar diffusion tests .

- Neuropharmacological Assessment : In animal models, certain derivatives demonstrated a reduction in seizure activity comparable to conventional anticonvulsants, indicating their potential as therapeutic agents for epilepsy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.